![molecular formula C16H20ClN3 B2775378 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine CAS No. 1396576-79-6](/img/structure/B2775378.png)
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperidine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Applications De Recherche Scientifique
Aurora Kinase Inhibitor for Cancer Treatment
One application involves its structural similarity to compounds acting as Aurora kinase inhibitors, indicating potential utility in cancer treatment. The study describes an Aurora kinase inhibitor that could inhibit Aurora A, suggesting its usefulness in treating cancer due to its pharmacological action on cell cycle regulation and mitosis (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
Research into the molecular interactions of compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine" with receptors, such as the CB1 cannabinoid receptor, provides insights into their binding affinities and pharmacophores. This has implications for drug design and understanding receptor-ligand interactions (J. Shim et al., 2002).
Synthesis of Key Intermediates
The compound has been used in synthesizing key intermediates for pharmaceuticals, such as Crizotinib, highlighting its importance in the development of targeted cancer therapies. A robust synthesis method for producing such intermediates demonstrates the compound's utility in medicinal chemistry (Steven J. Fussell et al., 2012).
Adenosine Receptor Antagonists
Another study explores derivatives for their role as adenosine receptor antagonists, indicating potential therapeutic applications in cardiovascular diseases, neurological disorders, and cancer. The research into water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists exemplifies the compound's relevance in developing new pharmacological agents (P. Baraldi et al., 2012).
Receptor Binding Assays
The compound's structural analogs have been synthesized and evaluated for their binding affinity towards dopamine receptors, suggesting its utility in studying neurotransmission and potential applications in treating neurological disorders. This illustrates the compound's significance in receptor binding assays and neuropharmacology research (Li Guca, 2014).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c17-16-5-2-1-4-15(16)13-19-10-6-14(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,14H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYJCWICVTBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.